8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the specific synthesis process for “8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline” is not available, pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .
Scientific Research Applications
Antibacterial Applications
Quinolone derivatives are renowned for their potent antibacterial activities. A study highlighted a novel antibacterial 8-chloroquinolone derivative, demonstrating significant potency against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin in certain cases. This indicates the potential of quinoline derivatives in developing new antibacterial agents with broad-spectrum efficacy (Kuramoto et al., 2003).
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Research into 1,2,4-triazolo[4,3-a]quinoline derivatives designed for anticancer activity showed that some compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests quinoline derivatives as a promising scaffold for developing novel anticancer drugs (Reddy et al., 2015).
Anticonvulsant Properties
Investigations into quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives for anticonvulsant properties revealed compounds with increased anticonvulsant effects compared to parent compounds. This highlights the potential of quinoline derivatives in the development of new anticonvulsant medications (Guan et al., 2007).
Photophysical Properties for Biomedical Applications
Quinoline derivatives are known for their efficient fluorescence, making them suitable for various biomedical applications. The synthesis of indolizino[3,2-c]quinolines demonstrated desirable optical properties, suggesting their utility as fluorescent probes in aqueous systems for studying biological systems (Park et al., 2015).
properties
IUPAC Name |
8-fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFMAIEPNUXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.